1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione
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Overview
Description
1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione, commonly known as Etizolam, is a thienodiazepine derivative that is used for its anxiolytic, sedative, and hypnotic properties. It is a psychoactive substance that is not approved for medical use in most countries, but it is widely used for research purposes.
Mechanism of Action
Etizolam acts on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effect of GABA. This results in a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
Etizolam has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to reduce the symptoms of alcohol withdrawal syndrome and insomnia. Etizolam has been found to have a lower risk of dependence and withdrawal compared to other benzodiazepines.
Advantages and Limitations for Lab Experiments
Etizolam has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also has a low risk of dependence and withdrawal, which makes it a safer option for long-term studies. However, the use of Etizolam is limited by its legal status in many countries. It is also not approved for medical use, which limits its availability for clinical studies.
Future Directions
There are several future directions for research on Etizolam. One area of interest is the potential use of Etizolam as a treatment for anxiety and panic disorders. Another area of interest is the development of new thienodiazepine derivatives that have improved efficacy and safety profiles. Additionally, more studies are needed to understand the long-term effects of Etizolam use on cognitive function and behavior.
Synthesis Methods
The synthesis of Etizolam involves the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with ethyl 3-aminobenzoate in the presence of a base. The reaction mixture is then heated to form the pyrrolidinedione ring. The final product is purified using column chromatography.
Scientific Research Applications
Etizolam has been extensively studied for its anxiolytic and sedative effects. It has been used in various animal models of anxiety and panic disorders. Etizolam has also been studied for its potential as a treatment for alcohol withdrawal syndrome and insomnia.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-ethylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-12-5-3-7-14(9-12)20-16-11-17(22)21(18(16)23)15-8-4-6-13(19)10-15/h3-10,16,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHSKKTFVZBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione |
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